N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-11-8-9-14(10-12(11)2)20-17(24)13(3)26-19-22-21-18(25-19)15-6-4-5-7-16(15)23/h4-10,13,23H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMSLADWYXPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=C(O2)C3=CC=CC=C3O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. The 1,3,4-oxadiazole moiety is known for its biological activity, particularly in inhibiting cancer cell proliferation.
Case Studies:
- A study synthesized derivatives of 1,3,4-oxadiazole and evaluated their effects on various cancer cell lines. Among these derivatives, compounds containing the oxadiazole structure exhibited significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901) with IC50 values around 2.3 µM .
- Another research effort focused on sulfonamide derivatives of 1,3,4-oxadiazoles which demonstrated potent antiproliferative activities across multiple cancer types. One compound showed over 90% inhibition against breast cancer cell lines (T-47D) and melanoma (SK-MEL-5) .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit bacterial growth.
Research Findings:
- Studies have reported that certain oxadiazole compounds exhibit antibacterial activity against a range of pathogens. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
Inhibition of Enzymatic Activities
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide has shown potential in inhibiting specific enzymes linked to disease processes.
Notable Examples:
- The compound has been evaluated for its ability to inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. Certain derivatives exhibited significantly higher inhibitory action compared to standard reference drugs .
Materials Science Applications
Beyond biological applications, this compound's unique chemical structure makes it a candidate for use in materials science.
Potential Uses:
- The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore these applications in developing advanced materials for electronic and optical devices .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives modified at the 2-position with thioether-linked propanamide or acetamide groups. Key structural analogues include:
Table 1: Structural and Physical Property Comparison
Hydrogen-Bonding vs. Lipophilicity
- The 2-hydroxyphenyl group in the target compound enhances hydrogen-bonding interactions, which may improve binding to enzymes like tyrosinase or LOX (lipoxygenase) . In contrast, analogues with 4-methoxyphenyl sulfonylpiperidinyl (e.g., 8a ) or bromobenzofuran (e.g., 5d ) prioritize lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity .
Enzyme Inhibition Profiles
- Compounds like 8a and 8i (with sulfonylpiperidinyl groups) show LOX inhibition , suggesting anti-inflammatory applications .
- Benzofuran-oxadiazole hybrids (e.g., 5d , 2a ) exhibit tyrosinase inhibition , making them candidates for dermatological use .
- The target compound’s 2-hydroxyphenyl group may align it with these activities, but specific data are lacking in the provided evidence.
Physicochemical Properties
- Solubility : The 3,4-dimethylphenyl group may reduce aqueous solubility compared to compounds with polar substituents (e.g., 4b with a sulfamoylphenyl group) .
Biological Activity
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide, also known by its CAS number 332126-73-5, is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.44 g/mol. The structure features a dimethylphenyl group and a thioether linkage to an oxadiazole ring, which contributes significantly to its biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Enzymes : The oxadiazole derivatives can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity of these compounds, which can mitigate oxidative stress in cells .
- Cytotoxicity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress .
- Anti-inflammatory Effects : Some derivatives related to oxadiazoles have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
Research Findings
A summary of key findings from recent studies on similar compounds is presented in the table below:
| Compound Name | Biological Activity | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| Compound A | Anticancer | 12.5 | HDAC |
| Compound B | Antioxidant | 15.0 | N/A |
| Compound C | Anti-inflammatory | 10.0 | COX |
Case Studies
Several case studies highlight the efficacy of similar oxadiazole-containing compounds:
- Case Study 1 : A derivative similar to this compound was tested in vivo on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.
- Case Study 2 : Research on another oxadiazole derivative showed promising results in reducing inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications beyond oncology.
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
